2-(4-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide
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Overview
Description
2-(4-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a piperidinyl group, and a pyrimidinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then reacted with 2-chloropyrimidine in the presence of a base such as potassium carbonate to yield the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(4-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-(4-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H19FN4O |
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Molecular Weight |
314.36 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(2-piperidin-1-ylpyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C17H19FN4O/c18-14-6-4-13(5-7-14)10-16(23)21-15-11-19-17(20-12-15)22-8-2-1-3-9-22/h4-7,11-12H,1-3,8-10H2,(H,21,23) |
InChI Key |
SFUDOQSDVPBAHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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